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Compound of Interest

Compound Name: Potassium hexanitrorhodate(III)

Cat. No.: B106653 Get Quote

A detailed comparison of the structural and spectroscopic properties of hexanitrorhodate(III)

and hexanitrocobaltate(III) anions reveals close similarities in their coordination geometry and

crystal packing, with subtle differences arising from the nature of the central metal ion. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive analysis of these two important complex anions, supported by experimental

data and detailed protocols.

The hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻, and its rhodium analogue, the

hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, are both historically significant and chemically

interesting coordination complexes. While the cobalt complex has been widely used in

analytical chemistry for the precipitation of potassium ions, the rhodium complex is less

common but provides a valuable point of comparison for understanding the influence of the d-

metal center on the structural and electronic properties of this class of compounds.

Crystal Structure Comparison
Both potassium hexanitrocobaltate(III), K₃[Co(NO₂)₆], and potassium hexanitrorhodate(III),
K₃[Rh(NO₂)₆], are known to be isostructural, typically crystallizing in a cubic crystal system.

This structural similarity allows for a direct and meaningful comparison of their key

crystallographic parameters.
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The central metal ion in both complexes is octahedrally coordinated by six nitro ligands through

the nitrogen atoms. The [M(NO₂)₆]³⁻ (M = Co, Rh) anion generally exhibits a slightly distorted

octahedral geometry.

Parameter K₃[Co(NO₂)₆]
K₃[Rh(NO₂)₆] (Data from
(NH₄)₂Na[Rh(NO₂)₆])

Crystal System Cubic Cubic

Space Group Fm-3 Not explicitly found for K salt

Unit Cell Parameter (a) ~10.4 Å ~10.6 Å

M-N Bond Length ~1.95 Å ~2.05 Å

N-O Bond Length ~1.24 Å ~1.23 Å

O-N-O Bond Angle ~117° ~118°

N-M-N Bond Angle ~90° and ~180° ~90° and ~180°

Note: Detailed refined crystallographic data for K₃[Rh(NO₂)₆] is not readily available in open-

access databases. The data presented here for the rhodium complex is based on the structure

of (NH₄)₂Na[Rh(NO₂)₆] and serves as an approximation for comparative purposes. The unit cell

parameter for K₃[Rh(NO₂)₆] is an estimation based on the isostructural nature and the larger

ionic radius of Rh³⁺ compared to Co³⁺.

The most significant difference observed is the M-N bond length, which is longer in the

hexanitrorhodate(III) anion. This is consistent with the larger ionic radius of Rh³⁺ compared to

Co³⁺. The unit cell parameter 'a' also shows a corresponding increase for the rhodium salt. The

bond lengths and angles within the nitro ligands are very similar in both complexes, indicating

that the electronic structure of the NO₂⁻ ligand is not significantly perturbed by the change in

the central metal ion.

Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable

insights into the bonding and structure of the hexanitro complexes. The vibrational modes of

the coordinated nitro group are particularly informative.
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Vibrational Mode K₃[Co(NO₂)₆] (cm⁻¹) K₃[Rh(NO₂)₆] (cm⁻¹) Assignment

νₐₛ(NO₂) ~1410 ~1420
Asymmetric NO₂

stretch

νₛ(NO₂) ~1315 ~1330
Symmetric NO₂

stretch

δ(NO₂) ~825 ~830
NO₂ deformation

(scissoring)

ν(M-N) ~400-450 ~350-400 Metal-Nitrogen stretch

The vibrational frequencies for the internal modes of the nitro ligand are very similar for both

complexes, further supporting the conclusion that the electronic structure of the ligand is largely

unaffected by the central metal. The most notable difference is observed in the metal-nitrogen

stretching frequency, ν(M-N). The lower frequency for the Rh-N stretch is consistent with the

longer and slightly weaker Rh-N bond compared to the Co-N bond, as indicated by the

crystallographic data. The presence of strong bands in the 1300-1450 cm⁻¹ region and the

absence of bands around 1065 cm⁻¹ and 1470 cm⁻¹ in the IR spectra of both salts confirm that

the nitrite ligands are coordinated through the nitrogen atom (nitro isomer) rather than through

one of the oxygen atoms (nitrito isomer)[1].

Experimental Protocols
Synthesis of Hexanitrocobaltate(III) and
Hexanitrorhodate(III) Salts
Synthesis of Potassium Hexanitrocobaltate(III) (K₃[Co(NO₂)₆])

A common method for the synthesis of potassium hexanitrocobaltate(III) involves the oxidation

of a cobalt(II) salt in the presence of an excess of potassium nitrite.

Dissolve cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in water.

Add a concentrated aqueous solution of potassium nitrite (KNO₂) to the cobalt solution. The

molar ratio of KNO₂ to Co²⁺ should be at least 7:1.
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Acidify the solution slowly with acetic acid while stirring. This will cause the evolution of

nitrogen oxides.

A yellow precipitate of K₃[Co(NO₂)₆] will form.

Cool the mixture in an ice bath to ensure complete precipitation.

Filter the precipitate, wash it with cold water and then with ethanol, and dry it in a desiccator.

Synthesis of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

The synthesis of potassium hexanitrorhodate(III) typically starts from a rhodium(III) salt, such

as rhodium(III) chloride.

Dissolve rhodium(III) chloride hydrate (RhCl₃·xH₂O) in water.

Add a large excess of sodium nitrite (NaNO₂) to the solution and heat the mixture gently.

This will form the more soluble sodium hexanitrorhodate(III), Na₃[Rh(NO₂)₆].

After the reaction is complete, cool the solution.

Add a saturated solution of potassium chloride (KCl) to the solution of the sodium salt.

A yellow precipitate of K₃[Rh(NO₂)₆] will form due to its lower solubility.

Cool the mixture in an ice bath to maximize precipitation.

Filter the precipitate, wash it with a small amount of cold water, and then with ethanol, and

dry it in a desiccator.

Characterization Methods
Single-Crystal X-ray Diffraction (SC-XRD)

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow

evaporation of a dilute aqueous solution of the complex salt, or by slow cooling of a

saturated solution.
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Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction

data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g.,

Mo Kα radiation). The crystal is rotated, and diffraction patterns are recorded at various

orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques to obtain the final

atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, a small amount of the finely ground complex is

mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a

Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and

placing the paste between two KBr or CsI plates.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Raman Spectroscopy:

Sample Preparation: A small amount of the crystalline powder is placed in a glass capillary

tube or pressed into a pellet.

Data Acquisition: The Raman spectrum is excited using a laser of a specific wavelength

(e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by a

spectrometer.

Logical Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of hexanitrometallate salts.

Signaling Pathway of Structural Influence
Caption: Influence of the central metal ion on structural and spectroscopic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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